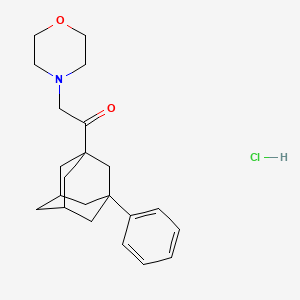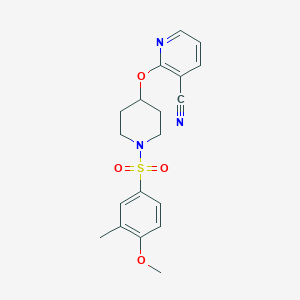
4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step process involving the formation of oxadiazole and piperidine intermediates, followed by coupling reactions. Common reagents might include N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation and anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: In an industrial setting, this synthesis would be scaled up using continuous flow reactors to ensure consistency, safety, and efficiency. The use of automated systems for reagent addition and monitoring reaction conditions is also key.
化学反応の分析
Types of Reactions: It undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance, oxidation reactions can introduce new functional groups, whereas substitution reactions might alter the phenyl or piperidine rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminium hydride (LiAlH4). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to control reaction environment.
Major Products: Reaction products vary based on conditions but can include derivatives with modified electronic properties or increased bioactivity.
科学的研究の応用
Chemistry: As a building block for more complex molecules, this compound finds utility in synthesizing diverse chemical libraries for drug discovery.
Biology: Its derivatives might display potent biological activities, making it a candidate for the development of new pharmaceutical agents.
Industry: It can be employed in materials science for creating polymers with unique properties or as a catalyst in organic transformations.
作用機序
Effects: The compound's mechanism often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Molecular Targets and Pathways: Depending on its structure, it could interact with pathways involved in inflammation or cancer cell proliferation by inhibiting enzymes or blocking receptors.
類似化合物との比較
Comparison: Unlike other piperidine and oxadiazole derivatives, this compound offers a unique combination of both functional groups, providing a distinct electronic and steric profile.
Similar Compounds: Comparable molecules include 4-(3-(2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide or 4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidine derivatives.
All in all, this compound shines in its multifaceted applications and unique chemical nature. Makes one excited about the future of chemistry, right?
特性
IUPAC Name |
4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-26-15-11-18-22-19(27-23-18)17-9-13-24(14-10-17)20(25)21-12-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONBMNSJOGRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)





![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)

